
2,2-Diphenylethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenylethane-1,1-diol is an organic compound with the molecular formula C14H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is also known as meso-hydrobenzoin and is characterized by its two phenyl groups (C6H5) attached to the central carbon atoms. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diphenylethane-1,1-diol can be synthesized through the reduction of benzoin using sodium borohydride (NaBH4) as a reducing agent. The reaction typically involves dissolving benzoin in ethanol and adding sodium borohydride, followed by the addition of hydrochloric acid to quench the reaction. The product is then recrystallized from acetone to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial purposes, involving similar reagents and conditions but with larger quantities and more controlled environments.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylethane-1,1-diol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), permanganic acid (HMnO4)
Reduction: Sodium borohydride (NaBH4), nickel catalyst (Ni)
Substitution: Various reagents depending on the desired substitution product
Major Products Formed
Oxidation: Benzil (1,2-diphenylethane-1,2-dione)
Reduction: 1,2-Diphenylethane
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2,2-Diphenylethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a reagent in stereochemical studies.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways involving diols.
Mechanism of Action
The mechanism of action of 2,2-diphenylethane-1,1-diol involves its ability to participate in redox reactions due to the presence of hydroxyl groups. In reduction reactions, the hydroxyl groups can be converted to carbonyl groups, while in oxidation reactions, they can be further oxidized to form diketones. The compound’s molecular targets and pathways are primarily related to its redox properties and its ability to form hydrogen bonds with other molecules .
Comparison with Similar Compounds
2,2-Diphenylethane-1,1-diol can be compared with other similar compounds such as:
Benzoin: Benzoin is a precursor to this compound and has a similar structure but contains a carbonyl group instead of hydroxyl groups.
Benzil: Benzil is an oxidized form of this compound and contains two carbonyl groups.
1,2-Diphenylethane: This compound is a reduced form of this compound and lacks the hydroxyl groups .
These comparisons highlight the unique redox properties of this compound and its versatility in various chemical reactions.
Properties
CAS No. |
113379-74-1 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2,2-diphenylethane-1,1-diol |
InChI |
InChI=1S/C14H14O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-16H |
InChI Key |
MDHSJYAGARNARF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
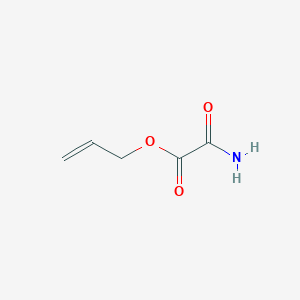
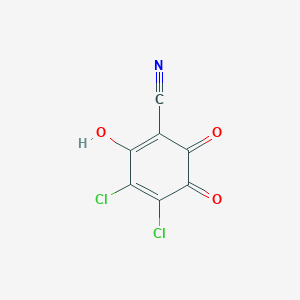
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)

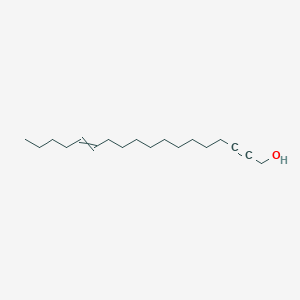
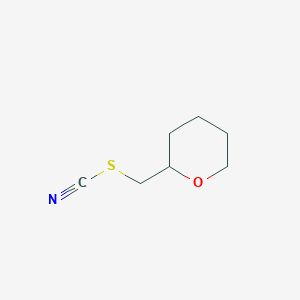
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
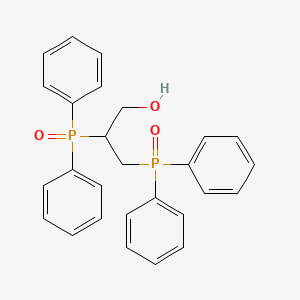
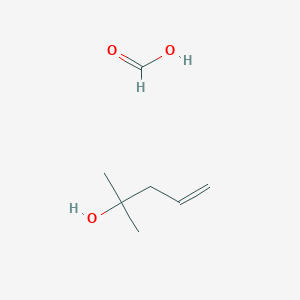

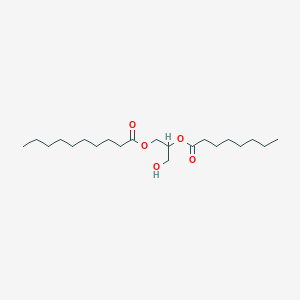
![2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B14303050.png)
